molecular formula C28H29N3O2 B11429123 1-(3,5-dimethylphenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(3,5-dimethylphenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11429123
M. Wt: 439.5 g/mol
InChI Key: JXAOVSYESIPEFJ-UHFFFAOYSA-N
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Description

1-(3,5-DIMETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidin-2-one core, which is a common motif in many biologically active molecules, and is further functionalized with a benzodiazole and phenyl groups, enhancing its chemical versatility.

Preparation Methods

The synthesis of 1-(3,5-DIMETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst such as AlCl3.

    Formation of the Pyrrolidin-2-one Ring: This step involves the cyclization of an appropriate amine with a carboxylic acid derivative, often under basic conditions.

    Final Assembly: The final step involves coupling the benzodiazole and pyrrolidin-2-one intermediates through a nucleophilic substitution reaction, often facilitated by a base such as NaH or K2CO3.

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(3,5-DIMETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as KMnO4 or CrO3, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, using reagents like alkyl halides or sulfonates under basic conditions.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.

    Biology: Due to its structural similarity to biologically active molecules, it is used in the development of pharmaceuticals and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its benzodiazole core.

    Industry: It is used in the synthesis of advanced materials, including polymers and dyes, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core is known to interact with GABA receptors in the central nervous system, potentially modulating neurotransmitter release and neuronal excitability. The phenyl and pyrrolidin-2-one groups may further enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-(3,5-DIMETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its combination of the benzodiazole and pyrrolidin-2-one cores, providing a versatile scaffold for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O2/c1-19-14-20(2)16-23(15-19)31-18-22(17-27(31)32)28-29-24-9-5-6-10-25(24)30(28)12-13-33-26-11-7-4-8-21(26)3/h4-11,14-16,22H,12-13,17-18H2,1-3H3

InChI Key

JXAOVSYESIPEFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC(=C5)C)C

Origin of Product

United States

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